COX-2 Selective Inhibition: 3,4-Diaryl-3-Pyrrolin-2-one Derivatives Compared to Rofecoxib
3,4-Diaryl-3-pyrrolin-2-one derivatives exhibit COX-2 inhibitory activity comparable to the clinically established selective COX-2 inhibitor rofecoxib in a whole-cell murine peritoneal macrophage assay [1]. In this system, rofecoxib inhibited COX-2-derived PGE2 synthesis with an IC50 value of (4.7 ± 0.5) nmol/L, while the pyrrolin-2-one derivatives in series II demonstrated comparable inhibitory activities to rofecoxib on COX-2 [1]. Notably, the relative position of the sulfonylphenyl group to the lactam carbonyl group in these pyrrolin-2-one derivatives had a significant impact on COX-2 inhibitory activity, suggesting a structure-activity relationship that can be exploited for further optimization [1].
| Evidence Dimension | COX-2 inhibitory activity (IC50) in whole-cell assay |
|---|---|
| Target Compound Data | 3,4-Diaryl-3-pyrrolin-2-one derivatives (series II): activity comparable to rofecoxib |
| Comparator Or Baseline | Rofecoxib: IC50 = 4.7 ± 0.5 nmol/L for COX-2-derived PGE2 synthesis inhibition |
| Quantified Difference | Comparable activity (no statistically significant difference reported) |
| Conditions | Murine peritoneal macrophages stimulated with LPS; PGE2 measured by RIA |
Why This Matters
This establishes the 3-pyrroline-2-one scaffold as a viable alternative core for developing COX-2 selective inhibitors, offering a distinct chemical space compared to the traditional diarylheterocycle class (e.g., celecoxib).
- [1] Shen, F., Bai, A. P., Guo, Z. R., & Cheng, G. F. (2002). Inhibitory effect of 3,4-diaryl-3-pyrrolin-2-one derivatives on cyclooxygenase 1 and 2 in murine peritoneal macrophages. Acta Pharmacologica Sinica, 23(8), 762–768. View Source
